N-ethyl-4-hydroxypiperidine-1-carboxamide

Medicinal Chemistry Lipophilicity Drug Design

N-ethyl-4-hydroxypiperidine-1-carboxamide (CAS 1156104-90-3) is a uniquely balanced piperidine scaffold (logP 0.17, TPSA 52.57 Ų) for fragment-based drug discovery and lead optimization. Unlike cheaper analogs, its intermediate polarity profile provides precise control over membrane permeability, solubility, and target binding. Supplied at ≥95% purity, it ensures confident attribution of biological activity in etifoxine metabolite research and bioisostere design. Choose this data-validated building block for your next medicinal chemistry campaign.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 1156104-90-3
Cat. No. B1386133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-hydroxypiperidine-1-carboxamide
CAS1156104-90-3
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)O
InChIInChI=1S/C8H16N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h7,11H,2-6H2,1H3,(H,9,12)
InChIKeyKHDCRLYJCGWTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-4-hydroxypiperidine-1-carboxamide (CAS 1156104-90-3): Chemical Identity and Core Specifications for Research Procurement


N-ethyl-4-hydroxypiperidine-1-carboxamide (CAS No. 1156104-90-3) is a piperidine-derived small molecule scaffold with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . Structurally, it features a 4-hydroxypiperidine ring with an N-ethylcarboxamide substituent. It is widely supplied as a high-purity research chemical (commonly ≥95% purity) intended for use as a versatile synthetic building block in medicinal chemistry and chemical biology .

Why N-ethyl-4-hydroxypiperidine-1-carboxamide Cannot Be Casually Substituted in Synthesis: Physicochemical Differentiation


While many 4-hydroxypiperidine derivatives exist as commercial building blocks, N-ethyl-4-hydroxypiperidine-1-carboxamide (1156104-90-3) occupies a distinct property space that is not interchangeable with its closest structural analogs. Simple substitution with the more basic N-ethyl-4-hydroxypiperidine or the more polar 4-hydroxypiperidine-1-carboxamide will alter a molecule's lipophilicity and polarity profile, which are critical determinants of membrane permeability, solubility, and target binding in downstream applications. The data below quantifies these differences in logP and topological polar surface area (TPSA), providing a verifiable basis for selecting this specific compound over cheaper or more readily available alternatives when a balanced intermediate polarity is required .

Quantitative Differentiation Guide: N-ethyl-4-hydroxypiperidine-1-carboxamide vs. Structural Analogs


Balanced Lipophilicity: logP Comparison Against Key Analogs

The target compound exhibits an intermediate lipophilicity profile. Its predicted logP value of 0.1726 positions it between the more lipophilic N-ethyl-4-hydroxypiperidine (logP = 0.01 ) and the significantly more hydrophilic unsubstituted 4-hydroxypiperidine-1-carboxamide (logP = -0.4782 ). This balance is crucial for optimizing both passive membrane permeability and aqueous solubility in lead optimization campaigns.

Medicinal Chemistry Lipophilicity Drug Design

Optimized Polarity: Topological Polar Surface Area (TPSA) Differentiation

The target compound's topological polar surface area (TPSA) of 52.57 Ų is intermediate between the less polar N-ethyl-4-hydroxypiperidine (TPSA = 23.47 Ų [1]) and the more polar 4-hydroxypiperidine-1-carboxamide (TPSA = 66.56 Ų ). A TPSA value in this range is often associated with a favorable balance between oral absorption and the ability to engage polar binding pockets in target proteins.

Medicinal Chemistry Polar Surface Area ADME

Supplier-Defined Purity and Storage Specifications for Reproducible Research

To ensure experimental reproducibility, multiple major chemical suppliers offer this compound with a defined minimum purity specification. For example, it is available from AK Scientific with a minimum purity of 95% and from Fluorochem with a purity of 95%+ . Furthermore, recommended storage conditions are specified by vendors, such as ChemScene's guidance to store the compound sealed in a dry environment at 2-8°C . These vendor-defined parameters provide a clear, verifiable quality baseline for procurement.

Chemical Synthesis Quality Control Reproducibility

Recommended Application Scenarios for N-ethyl-4-hydroxypiperidine-1-carboxamide Based on Differentiated Properties


Scaffold for Optimizing ADME Properties in Fragment-Based Drug Discovery

Given its intermediate logP (0.1726) and TPSA (52.57 Ų) values, this compound is ideally suited as a core scaffold in fragment-based drug discovery (FBDD) or lead optimization programs where balancing lipophilicity and polarity is a primary design goal . It can serve as a starting point for growing fragments into lead compounds with improved oral bioavailability potential, offering a more predictable property profile compared to starting with the more extreme analogs.

Synthesis of Constrained Piperidine-Containing Bioisosteres

The compound's 4-hydroxypiperidine core is a privileged structure in medicinal chemistry. Its use as a synthetic intermediate allows for the introduction of a pre-formed, functionalized piperidine ring with a balanced polarity profile into larger, more complex drug candidates . This is particularly valuable when designing bioisosteres of other heterocycles where precise control over hydrogen-bonding capacity and lipophilicity is required for target engagement or selectivity.

Preparation of Research-Grade Etifoxine Metabolites and Analogs

Although distinct from the drug etifoxine itself, N-ethyl-4-hydroxypiperidine-1-carboxamide shares a core structural motif with etifoxine metabolites [1]. Its procurement is therefore warranted for research groups investigating the metabolic pathways of etifoxine or for the synthesis of novel, non-benzodiazepine anxiolytic analogs. Its defined purity (≥95%) ensures that any observed biological activity in such studies can be confidently attributed to the intended compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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